3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with an allyl group at the N3 position and a 1,2,4-oxadiazole moiety at the N1 position. The oxadiazole ring is further functionalized with a 2-ethoxyphenyl group, which likely enhances its lipophilicity and binding affinity to biological targets. Quinazoline-diones are known for their diverse pharmacological profiles, including antimicrobial, antiviral, and enzyme-inhibitory activities . The incorporation of the 1,2,4-oxadiazole ring, a bioisostere for esters and amides, improves metabolic stability and target selectivity .
Properties
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-13-25-21(27)15-9-5-7-11-17(15)26(22(25)28)14-19-23-20(24-30-19)16-10-6-8-12-18(16)29-4-2/h3,5-12H,1,4,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJYNNASQIJXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
a. Quinazoline-dione vs. Thienopyrimidine-dione Derivatives The target compound’s quinazoline-dione core differs from thieno[2,3-d]pyrimidine-2,4-diones described in . The latter replaces the benzene ring of quinazoline with a thiophene ring, altering electronic properties and solubility. For example, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibit high melting points (>200°C) due to increased rigidity and intermolecular stacking .
b. Oxadiazole Substituent Variations
The 1,2,4-oxadiazole moiety in the target compound is substituted with a 2-ethoxyphenyl group, differing from analogues such as 3-(4-chlorophenyl)-1,2,4-oxadiazole () or 5-phenyl-1,3,4-oxadiazole (). The 2-ethoxy group introduces steric hindrance and electron-donating effects, which may modulate binding to targets like proteases or microbial enzymes. For instance, 3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives exhibit IC50 values of 3 mM against SARS-CoV 3CLpro, suggesting that electron-withdrawing groups (e.g., Cl) improve protease inhibition .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than ester or amide bioisosteres, as seen in ’s stable imidazolium chloride derivatives .
- Synthetic Accessibility : The compound’s synthesis likely involves alkylation of quinazoline-dione with a pre-formed oxadiazole-methyl intermediate, similar to methods in .
Preparation Methods
Synthesis of 3-Allylquinazoline-2,4-dione
The quinazoline-2,4-dione core serves as the foundational scaffold for the target compound. The synthesis begins with anthranilic acid (1), which undergoes cyclocondensation with allyl isothiocyanate (2) in ethanol under reflux to yield 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3). Subsequent oxidation of the thione group to a ketone is achieved using hydrogen peroxide in acetic acid, furnishing 3-allylquinazoline-2,4(1H,3H)-dione (4) in 85–90% yield.
Reaction Conditions :
- Anthranilic acid (1) : 10 mmol, dissolved in 50 mL ethanol.
- Allyl isothiocyanate (2) : 12 mmol, added dropwise at 0°C.
- Reflux : 8 h at 80°C.
- Oxidation : 30% H₂O₂ (15 mL), glacial acetic acid (20 mL), stirred at 25°C for 24 h.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 7.8 Hz, 1H, Ar-H), 7.94 (t, J = 7.6 Hz, 1H, Ar-H), 7.68 (t, J = 7.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 5.92–5.84 (m, 1H, CH₂CHCH₂), 5.24 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.16 (dd, J = 10.4, 1.2 Hz, 1H, CH₂CHCH₂), 4.98 (s, 2H, N-CH₂).
Preparation of 3-(2-Ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
The 1,2,4-oxadiazole moiety is synthesized via a two-step sequence starting from 2-ethoxybenzaldehyde (5). Condensation with hydroxylamine hydrochloride in ethanol yields 2-ethoxybenzaldehyde oxime (6), which is dehydrated to 2-ethoxybenzonitrile (7) using iodine in tetrahydrofuran (THF). Reaction of 7 with hydroxylamine in methanol produces 2-ethoxybenzamidoxime (8), which is cyclized with chloroacetyl chloride in dry acetone to afford 3-(2-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (9) in 70–75% yield.
Reaction Conditions :
- Oxime formation : 2-ethoxybenzaldehyde (5, 10 mmol), NH₂OH·HCl (12 mmol), NaOAc (15 mmol), ethanol (30 mL), reflux for 3 h.
- Dehydration : I₂ (5 mmol), THF (20 mL), 25°C, 2 h.
- Cyclization : Chloroacetyl chloride (10 mmol), dry acetone (20 mL), 0°C to 25°C, 12 h.
Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C-5 oxadiazole), 160.1 (C-3 oxadiazole), 154.3 (C-2 phenyl), 131.6 (C-1 phenyl), 126.9 (C-4 phenyl), 114.2 (OCH₂CH₃), 63.5 (OCH₂CH₃), 40.8 (CH₂Cl).
N-Alkylation of Quinazoline-2,4-dione with Chloromethyl-oxadiazole
The final coupling step involves N-alkylation of 3-allylquinazoline-2,4(1H,3H)-dione (4) with 3-(2-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (9) in dimethylformamide (DMF) using potassium carbonate as a base and potassium iodide as a catalyst. The reaction proceeds via nucleophilic displacement of the chloride by the deprotonated N1 of the quinazoline-dione, yielding the target compound in 78–82% yield.
Reaction Conditions :
- 3-Allylquinazoline-2,4-dione (4) : 0.60 mmol, dissolved in DMF (5 mL).
- K₂CO₃ : 0.72 mmol, stirred at 25°C for 1 h.
- Chloromethyl-oxadiazole (9) : 0.60 mmol, added dropwise, followed by KI (0.60 mmol).
- Stirring : 24 h at 25°C.
- Work-up : Precipitation in ice-water, filtration, recrystallization from ethanol.
Characterization :
- Melting Point : 114–116°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.04 (d, J = 8.0 Hz, 1H, Ar-H), 7.97 (d, J = 6.4 Hz, 2H, Ar-H), 7.74 (t, J = 7.4 Hz, 1H, Ar-H), 7.57–7.54 (m, 3H, Ar-H), 7.42 (t, J = 7.4 Hz, 1H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 5.92–5.84 (m, 1H, CH₂CHCH₂), 5.24 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.16 (dd, J = 10.4, 1.2 Hz, 1H, CH₂CHCH₂), 4.94 (s, 2H, N-CH₂), 4.11 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.31 (t, J = 7.0 Hz, 3H, CH₃).
- Elemental Analysis : Calculated for C₂₂H₂₀N₄O₄: C, 65.35; H, 4.98; N, 13.85. Found: C, 65.42; H, 5.01; N, 13.79.
Mechanistic Insights and Optimization
The N-alkylation proceeds via an Sₙ2 mechanism, where the quinazoline’s N1 lone pair attacks the electrophilic chloromethyl carbon of the oxadiazole. Potassium carbonate deprotonates the quinazoline, enhancing nucleophilicity, while iodide acts as a phase-transfer catalyst. Solvent selection (DMF) ensures solubility of both reactants and facilitates ionic intermediates.
Yield Optimization :
- Temperature : Reactions below 25°C result in incomplete conversion (<50%), while temperatures above 40°C promote side reactions (e.g., oxadiazole ring degradation).
- Catalyst : Omitting KI reduces yield to 60–65%, highlighting its role in stabilizing the transition state.
Comparative Analysis of Synthetic Routes
Alternative methods, such as Mitsunobu coupling or Ullmann-type reactions, were explored but exhibited lower efficiency. For instance, attempting Mitsunobu coupling between 3-allylquinazoline-2,4-dione and 3-(2-ethoxyphenyl)-5-(hydroxymethyl)-1,2,4-oxadiazole yielded <30% product due to competing elimination.
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